
N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related xanthene derivatives involves nucleophilic substitution reactions and polycondensation. For instance, a new aromatic dicarboxylic acid precursor to polyamides, closely related to the compound of interest, was synthesized through nucleophilic substitution reactions followed by alkaline hydrolysis (Guo et al., 2015). Similarly, another study reported the synthesis of bis(ether-carboxylic acid) derivatives from xanthenone, which serves as a foundational step towards developing novel polyamides with desired properties (Hsiao, Yang, & Lin, 1999).
Molecular Structure Analysis
Molecular structure analysis of compounds containing xanthene derivatives shows extensive intramolecular hydrogen bonding, contributing to their stability and properties. For example, the crystal structures of N-(x-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide revealed significant intramolecular hydrogen bonding, influencing its molecular planarity and properties (Siddiqui et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide derivatives often lead to the formation of polymers with high thermal stability and solubility in polar aprotic solvents. These reactions are critical for developing new materials with desirable mechanical and thermal properties (Jiang et al., 2010).
Physical Properties Analysis
Xanthene derivatives contribute significantly to the physical properties of polymers, such as transparency, flexibility, and thermal stability. Polymers synthesized from xanthene-based precursors exhibit high glass transition temperatures and excellent thermal stability, with some showing remarkable solubility in various organic solvents, making them suitable for advanced material applications (Prashad, Lu, & Repic, 2004).
Chemical Properties Analysis
The chemical properties of polymers derived from this compound, such as their solubility and film-forming ability, are influenced by the molecular structure of the xanthene derivative used. These properties are critical for their application in creating optically transparent and mechanically robust materials (Guo et al., 2015).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c1-13-10-11-14(12-17(13)22)23-21(24)20-15-6-2-4-8-18(15)25-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUNZYYDVBOPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

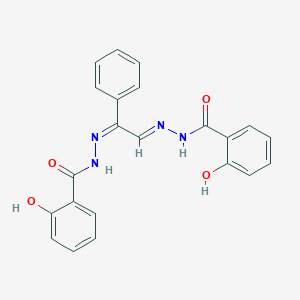
![5-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5510778.png)
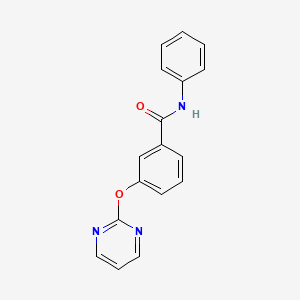
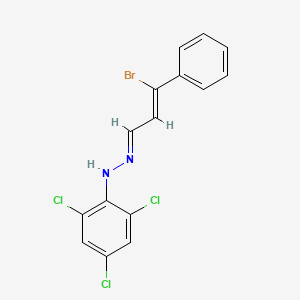
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5510802.png)
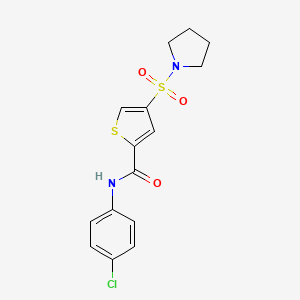
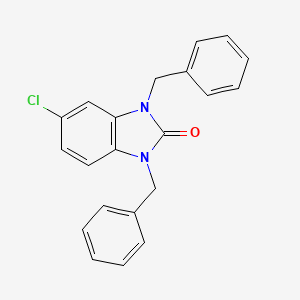
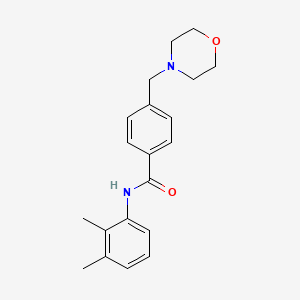
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5510825.png)
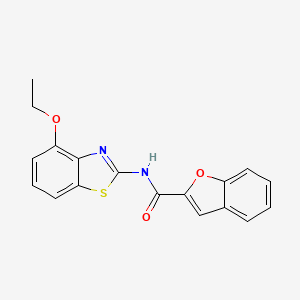
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5510836.png)


![N-(5-chloro-2-pyridinyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5510864.png)